3-Methoxy-2-nitrobenzaldehyde

Description

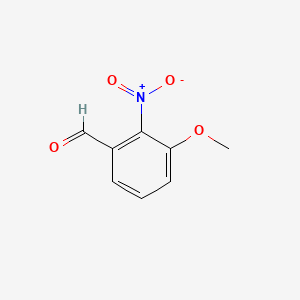

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTUACILWWLIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201097 | |

| Record name | 3-Methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine slightly yellow crystals; [Sigma-Aldrich MSDS] | |

| Record name | 3-Methoxy-2-nitrobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19915 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

53055-05-3 | |

| Record name | 3-Methoxy-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53055-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053055053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53055-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXY-2-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W88LZM8VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to 3-Methoxy-2-nitrobenzaldehyde for Advanced Chemical Synthesis

As a Senior Application Scientist, one comes to appreciate certain molecules not for their inherent biological activity, but for their potential—their capacity to serve as a lynchpin in the construction of complex, high-value compounds. This compound is a paradigm of such a molecule. Its elegantly arranged functional groups—an aldehyde, a nitro group, and a methoxy substituent on an aromatic scaffold—create a unique interplay of reactivity that makes it an invaluable intermediate for researchers in synthetic chemistry and drug development. This guide moves beyond a simple recitation of data, aiming to provide a deeper understanding of why this compound behaves as it does and how its specific properties can be expertly leveraged in the laboratory. We will explore its fundamental characteristics, delve into its reactivity, and provide practical, field-tested insights into its application.

Core Physicochemical & Spectroscopic Identity

A precise understanding of a compound's physical and spectral properties is the foundation of all successful synthetic work. It informs purification strategies, reaction monitoring, and structural confirmation. This compound typically presents as a white to yellow crystalline powder, a physical state that simplifies handling and weighing in a laboratory setting.[1][2]

Key Physicochemical Data

The properties of this compound are dictated by its molecular structure: a benzaldehyde core with a sterically demanding nitro group positioned ortho to the aldehyde and a methoxy group at the meta position. This arrangement influences its melting point, solubility, and electronic properties.

| Property | Value | Source |

| CAS Number | 53055-05-3 | [1][3][4][5] |

| Molecular Formula | C₈H₇NO₄ | [3][4][6][7] |

| Molecular Weight | 181.15 g/mol | [3][4][5][7] |

| Appearance | White to beige or yellow crystalline powder | [1][2] |

| Melting Point | 97-101 °C (lit.) | [1][3][5] |

| Boiling Point | 344.2 ± 27.0 °C (Predicted) | [3] |

| Solubility | Soluble in organic solvents like ethanol, ether, and dichloromethane; almost insoluble in water. | [3] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [3] |

Spectroscopic Signature: The Story in the Spectrum

Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure. The electronic environment created by the three distinct functional groups gives rise to a characteristic and predictable spectral signature.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by the strong absorptions of the carbonyl and nitro groups. A sharp, strong peak will be observed in the region of 1680-1700 cm⁻¹ , characteristic of an aromatic aldehyde's C=O stretch. The nitro group (NO₂) presents two strong, characteristic stretching vibrations, typically around 1550-1475 cm⁻¹ (asymmetric) and 1365-1290 cm⁻¹ (symmetric).[8] Aromatic C-H stretches appear above 3000 cm⁻¹, while the aldehyde C-H stretch often produces a distinct, albeit weaker, pair of bands around 2830-2695 cm⁻¹ .[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is highly informative. The aldehyde proton (-CHO) is the most deshielded, appearing as a singlet far downfield, typically around 10.0-10.5 ppm . The three methoxy protons (-OCH₃) will appear as a sharp singlet around 3.9-4.1 ppm . The three aromatic protons will appear in the 7.0-8.0 ppm range, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the substituents.

-

¹³C NMR : The carbon spectrum will show eight distinct signals. The aldehyde carbonyl carbon is the most downfield, typically appearing around 190 ppm . The aromatic carbons will resonate between 110-160 ppm , with the carbon attached to the nitro group being significantly influenced. The methoxy carbon will be observed around 55-60 ppm .

-

-

Mass Spectrometry (MS) : The mass spectrum will prominently feature the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (181.15).

Reactivity Profile: A Tale of Three Functional Groups

The synthetic utility of this compound stems from the distinct and exploitable reactivity of its three functional groups. The electron-withdrawing nature of both the ortho-nitro group and the aldehyde group deactivates the aromatic ring towards electrophilic substitution, but more importantly, these groups provide handles for a wide array of chemical transformations.[2]

Caption: Key reactive sites of this compound.

-

The Aldehyde Group : This is often the primary site of reaction. It readily undergoes nucleophilic addition. A classic example is the Baylis-Hillman reaction , where it reacts with activated alkenes like methyl vinyl ketone in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane).[1][5] This reaction is a powerful carbon-carbon bond-forming method. The aldehyde can also be easily reduced to a primary alcohol (3-methoxy-2-nitrobenzyl alcohol) using mild reducing agents like sodium borohydride, or oxidized to a carboxylic acid (3-methoxy-2-nitrobenzoic acid) with stronger oxidants.

-

The Nitro Group : The transformation of the nitro group is arguably the most strategic reaction for drug development professionals. It can be selectively reduced to an amine (-NH₂) using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, HCl). This conversion is pivotal as it introduces a nucleophilic amine group, which is a common precursor for the synthesis of heterocyclic rings, amides, and other functionalities prevalent in pharmacologically active molecules.

-

The Interplay : The true power of this molecule lies in the sequential manipulation of these groups. A common synthetic strategy involves first reacting the aldehyde, protecting it if necessary, and then reducing the nitro group to an amine. This newly formed amine can then undergo intramolecular reactions with the modified aldehyde group (or its derivative) to form heterocyclic scaffolds, such as quinazolines.[1][5]

Core Applications in Synthesis and Drug Discovery

This compound is not an end-product but a critical starting material. Its value is realized in the complex molecules it helps to create.

-

Heterocyclic Synthesis : As mentioned, it is a key precursor for quinazoline derivatives.[1] The general pathway involves the reduction of the nitro group to an amine, which can then be cyclized with the adjacent aldehyde function (or a derivative thereof) to form the heterocyclic core. Quinazolines are a privileged scaffold in medicinal chemistry, found in numerous approved drugs, including anticancer agents.

-

Photoremovable Protecting Groups : Nitrobenzaldehyde derivatives are known to be useful as photoremovable protecting groups.[9] The nitrobenzyl cage can be cleaved with UV light to release a protected functional group, allowing for precise spatial and temporal control over chemical reactions, a technique valuable in materials science and chemical biology.

-

Intermediate for Fine Chemicals : It is used in the synthesis of dyes, pigments, and other specialty chemicals where a substituted aromatic core is required.[10] The synthesis of methyl 3-methoxyanthranilate is a documented application, highlighting its role as a versatile intermediate.[1][5]

Field-Proven Experimental Protocol: The Baylis-Hillman Reaction

To illustrate the practical utility of this compound, we provide a detailed protocol for its reaction with methyl vinyl ketone (MVK). This is a trust-worthy, self-validating system; successful formation of the product can be easily monitored by TLC and confirmed by NMR, where the disappearance of the aldehyde proton signal and the appearance of new vinyl and alcohol proton signals are definitive markers.

Objective: To synthesize the Baylis-Hillman adduct from this compound and methyl vinyl ketone.

Materials & Reagents

-

This compound (1.0 eq)

-

Methyl vinyl ketone (MVK) (3.0 eq)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.3 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel (for column chromatography)

Step-by-Step Procedure

Caption: Experimental workflow for the Baylis-Hillman reaction.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and DABCO (0.3 eq) in the chosen solvent (e.g., DCM).

-

Addition of Reactant : To this stirring solution, add methyl vinyl ketone (3.0 eq) dropwise at ambient temperature. The use of excess MVK is a common strategy to drive the reaction towards completion.

-

Reaction Execution : Allow the mixture to stir at room temperature. The reaction is typically slow and may require 24-72 hours.

-

Monitoring : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting aldehyde will diminish and a new, more polar spot corresponding to the alcohol product will appear.

-

Work-up : Once the reaction is deemed complete by TLC, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Drying and Concentration : Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude oil or solid is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure Baylis-Hillman adduct.

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.

-

Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes as it may cause irritation.[3][6]

-

Storage : Store the container tightly closed in a cool, dry, and well-ventilated place.[11] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure long-term stability.[3]

-

Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is a testament to the principle that a molecule's value is often defined by its potential for transformation. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, the versatile reactivity of its constituent functional groups make it a powerful tool for the modern synthetic chemist. From the construction of complex heterocyclic scaffolds for drug discovery to its application in creating fine chemicals, a thorough understanding of this compound's character is essential for unlocking its full synthetic potential.

References

-

This compound - ChemBK. (n.d.). Retrieved from [Link]

-

This compound - Hazardous Agents - Haz-Map. (n.d.). Retrieved from [Link]

-

Understanding the Chemical Properties of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

This compound | C8H7NO4 | CID 98867 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

This compound >=97% | 53055-05-3 - MilliporeSigma. (n.d.). Retrieved from [Link]

-

Spectroscopy Tutorial: Examples - Example 13. (n.d.). University of Calgary. Retrieved from [Link]

-

2-Nitrobenzaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | 53055-05-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 3-甲氧基-2-硝基苯甲醛 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. scbt.com [scbt.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. chemimpex.com [chemimpex.com]

- 11. echemi.com [echemi.com]

3-Methoxy-2-nitrobenzaldehyde CAS number 53055-05-3

An In-Depth Technical Guide to 3-Methoxy-2-nitrobenzaldehyde (CAS 53055-05-3): Properties, Synthesis, and Applications in Modern Chemistry

Introduction

This compound is a substituted aromatic aldehyde that serves as a pivotal intermediate in advanced organic synthesis. Characterized by the presence of an aldehyde, a nitro group, and a methoxy group on a benzene ring, this compound offers a unique combination of reactive sites. The interplay between the electron-withdrawing nature of the nitro and aldehyde groups and the electron-donating effect of the methoxy group dictates its chemical behavior and renders it a versatile precursor for a wide array of complex molecules.[1] This guide provides an in-depth exploration of its physicochemical properties, representative synthesis, key chemical transformations, and applications, with a focus on its utility for researchers and professionals in the fields of medicinal chemistry and drug development.

Part 1: Core Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is fundamental for its application in a laboratory setting. These characteristics govern its handling, purification, and analytical confirmation.

Chemical Structure

Caption: Chemical Structure of this compound.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 53055-05-3 | [2][3][4] |

| Molecular Formula | C₈H₇NO₄ | [2][5] |

| Molecular Weight | 181.15 g/mol | [2] |

| Appearance | White to beige or yellow crystalline powder | [1][3][4] |

| Melting Point | 97-101 °C | [2][3][4][6] |

| Boiling Point | 344.2 °C at 760 mmHg | [6] |

| InChIKey | GDTUACILWWLIJF-UHFFFAOYSA-N | [2][5][7] |

| SMILES | COC1=CC=CC(=C1[O-])C=O | [7] |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis or before use.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, and the methoxy protons. The aldehyde proton (CHO) will appear as a singlet significantly downfield (typically δ 9.5-10.5 ppm). The three aromatic protons will appear in the δ 7.0-8.5 ppm region, with coupling patterns determined by their positions relative to each other. The methoxy (OCH₃) protons will be a sharp singlet upfield, typically around δ 3.9-4.1 ppm.

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The aldehyde carbonyl carbon is the most downfield signal (δ > 185 ppm). The six aromatic carbons will appear in the δ 110-160 ppm range, with the carbons attached to the electronegative oxygen and nitro groups being further downfield. The methoxy carbon will be the most upfield signal (δ 55-60 ppm).[8]

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expect strong characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), the nitro group (asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350 cm⁻¹, respectively), and C-O stretching for the methoxy group (around 1250 cm⁻¹).[7]

Part 2: A Representative Synthetic Approach

While various synthetic routes may exist, a common and logical approach to synthesizing this compound is through the electrophilic nitration of 3-methoxybenzaldehyde. This section outlines a representative protocol and the chemical reasoning behind the procedural steps.

Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Mechanism and Experimental Rationale

The nitration of an aromatic ring is a classic electrophilic aromatic substitution. The choice of starting material, 3-methoxybenzaldehyde, is critical. The ring possesses two directing groups:

-

Methoxy Group (-OCH₃): An activating, ortho-, para-director.

-

Aldehyde Group (-CHO): A deactivating, meta-director.

The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The nitronium ion then attacks the electron-rich benzene ring. The position of attack (regioselectivity) is determined by the combined electronic effects of the existing substituents. The methoxy group strongly activates the positions ortho and para to it (positions 2, 4, and 6), while the aldehyde group directs incoming electrophiles to the meta position (position 5). The formation of the 2-nitro isomer is a result of the powerful activating and directing influence of the methoxy group, though other isomers (like the 4-nitro and 6-nitro products) are also likely to be formed, necessitating a robust purification step.

Causality in Protocol Design:

-

Low Temperature (0-5 °C): The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent uncontrolled reactions and to minimize the formation of undesired byproducts, such as dinitrated compounds.

-

Acidic Medium (H₂SO₄): Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the essential nitronium ion electrophile.

-

Quenching on Ice: The reaction is stopped by pouring the mixture onto ice. This serves to dilute the strong acid, dissipate heat, and precipitate the organic product, which has low solubility in water.

-

Recrystallization: This is the chosen purification method because the desired isomer and potential side products will have different solubilities in a given solvent system, allowing for the isolation of pure this compound crystals upon cooling.

Step-by-Step Protocol (Representative)

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.

-

Nitrating Mixture: Slowly add concentrated nitric acid to the sulfuric acid via the dropping funnel while maintaining the temperature below 5 °C.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, add 3-methoxybenzaldehyde dropwise, ensuring the reaction temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Slowly and carefully pour the reaction mixture onto a beaker filled with crushed ice, with constant stirring. A solid precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to yield the purified this compound.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound = 97 53055-05-3 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 53055-05-3 [chemicalbook.com]

- 5. 53055-05-3 | this compound | Aryls | Ambeed.com [ambeed.com]

- 6. angenechemical.com [angenechemical.com]

- 7. This compound | C8H7NO4 | CID 98867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nmr.oxinst.com [nmr.oxinst.com]

3-Methoxy-2-nitrobenzaldehyde molecular structure

An In-depth Technical Guide to the Molecular Structure of 3-Methoxy-2-nitrobenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural arrangement, featuring a methoxy, a nitro, and an aldehyde group on a benzene ring, imparts a distinct reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of these functional groups—an electron-donating methoxy group and two electron-withdrawing nitro and aldehyde groups—creates a molecule with versatile reaction handles, making it a valuable building block for synthesizing heterocyclic compounds and other pharmaceutical precursors.[1][2]

This guide provides a comprehensive analysis of the molecular structure of this compound. As a senior application scientist, the goal is to delve beyond a simple description of its chemical formula to explore the interplay of its functional groups, the resulting electronic effects, and how these structural nuances dictate its spectroscopic signature and chemical reactivity. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this important synthetic intermediate.

Core Molecular and Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental identifiers and physical characteristics. These properties are critical for handling, storage, and application in a laboratory setting.[3][4]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[5] |

| CAS Number | 53055-05-3[1][2][6] |

| Molecular Formula | C₈H₇NO₄[3][5] |

| Molecular Weight | 181.15 g/mol [1][5][6] |

| SMILES String | COC1=CC=CC(=C1[O-])C=O[5][7] |

| InChI Key | GDTUACILWWLIJF-UHFFFAOYSA-N[1][6] |

Physicochemical Properties

| Property | Value |

| Appearance | White to beige or yellow crystalline powder[2][3][4] |

| Melting Point | 97-101 °C[3][6] |

| Solubility | Soluble in organic solvents like ethanol, ether, and dichloromethane; almost insoluble in water[8] |

| Density | ~1.322 g/cm³ (Predicted)[8] |

In-depth Structural Analysis

The chemical behavior of this compound is a direct consequence of the spatial and electronic interplay between its three functional groups attached to the benzene ring.

Functional Groups and Electronic Effects

The molecule's reactivity is governed by the aldehyde (-CHO), nitro (-NO₂), and methoxy (-OCH₃) groups.

-

Aldehyde Group (-CHO): This group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. It deactivates the aromatic ring towards electrophilic substitution and acts as a primary site for nucleophilic attack.

-

Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group significantly deactivates the aromatic ring. Its presence ortho to the aldehyde group further increases the electrophilicity of the aldehyde's carbonyl carbon.

-

Methoxy Group (-OCH₃): In contrast, the methoxy group is electron-donating through resonance (lone pair on oxygen delocalizes into the ring) but slightly electron-withdrawing through induction. The resonance effect is dominant, making it an activating group.

The specific arrangement—with the electron-withdrawing nitro and aldehyde groups positioned ortho to each other and meta to the electron-donating methoxy group—creates a unique electronic landscape on the aromatic ring, influencing its reactivity in subsequent synthetic steps.[3][9]

Caption: Electronic influence of functional groups on the core structure.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the molecular structure of this compound.[5]

-

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals. The aldehyde proton (-CHO) would appear as a singlet at a significantly downfield chemical shift (around 10 ppm). The methoxy group protons (-OCH₃) would show a sharp singlet around 3.9-4.0 ppm. The three aromatic protons would appear in the range of 7.2-8.0 ppm, with their splitting patterns determined by their coupling with each other.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton.[5] One would expect to see eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group at a very downfield position.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.[5][10] Key absorption bands would include:

-

A strong C=O stretching vibration for the aldehyde at ~1700 cm⁻¹.

-

Strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group around 1550-1475 cm⁻¹ and 1365-1290 cm⁻¹, respectively.[10]

-

C-O stretching for the methoxy ether linkage.

-

Aromatic C=C and C-H stretching vibrations.

-

| Spectroscopic Data | Characteristic Signature |

| ¹H NMR | Aldehyde proton (~10 ppm), Methoxy protons (~4 ppm), Aromatic protons (7-8 ppm)[10] |

| IR | C=O stretch (~1700 cm⁻¹), NO₂ stretches (1550-1475, 1365-1290 cm⁻¹)[10] |

| Mass Spec. | Molecular Ion Peak (m/z) at ~181.04 |

Crystallographic and Conformational Aspects

While detailed crystallographic data for this compound is not as readily available as for some of its isomers, such as 4-methoxy-3-nitrobenzaldehyde, structural principles can be inferred.[11][12][13] The benzene ring provides a planar scaffold. However, potential steric hindrance between the adjacent and bulky aldehyde and nitro groups at positions 1 and 2 might cause slight out-of-plane twisting of these groups to minimize repulsive interactions. This can influence crystal packing and intermolecular interactions. In its isomer, 4-methoxy-3-nitrobenzaldehyde, studies have shown that molecules are linked into chains by weak intermolecular interactions.[11] A similar arrangement stabilized by various weak interactions would be expected for the 3-methoxy-2-nitro isomer.

Reactivity and Synthetic Applications

The molecule's structure directly informs its utility in organic synthesis. The three functional groups provide distinct sites for chemical transformations.

Reactivity Profile

The primary reaction pathways involve transformations of the aldehyde and nitro groups.

-

Reactions at the Aldehyde Group: The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. It readily undergoes reactions such as:

-

Condensation Reactions: For example, the Claisen-Schmidt condensation with ketones to form chalcone-like structures.[14]

-

Baylis-Hillman Reaction: It can react with activated alkenes, such as methyl vinyl ketone, in the presence of a catalyst like DABCO.[1][2]

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol (-CH₂OH) using reducing agents like sodium borohydride.

-

Oxidation: It can be oxidized to a carboxylic acid (-COOH).

-

-

Reactions at the Nitro Group: The nitro group is most commonly targeted for reduction.

-

Reduction to Amine: This is a pivotal transformation, typically achieved using reagents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C). The resulting amino group can then participate in a vast range of reactions, including diazotization and cyclization, to form heterocyclic systems.

-

-

Aromatic Ring Substitution: The combined deactivating effect of the nitro and aldehyde groups makes electrophilic aromatic substitution challenging.

Caption: Key synthetic transformations of this compound.

Experimental Protocol: Reduction of the Nitro Group

This protocol outlines a general procedure for the reduction of this compound to 3-Methoxy-2-aminobenzaldehyde, a key step in the synthesis of many heterocyclic compounds.

Objective: To selectively reduce the nitro group to an amine while preserving the aldehyde functionality.

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, beaker

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol or a suitable solvent.

-

Reagent Addition: In a separate beaker, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~4 equivalents) in concentrated hydrochloric acid.

-

Reaction: Add the SnCl₂/HCl solution dropwise to the stirred solution of the nitrobenzaldehyde at room temperature. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Heating: After the initial addition, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the pH is basic (~8-9). This will precipitate tin salts.

-

Extraction: Filter the mixture to remove the tin salts. Extract the aqueous filtrate multiple times with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 3-Methoxy-2-aminobenzaldehyde, which can be further purified by column chromatography or recrystallization.

This protocol is a generalized representation and should be adapted based on specific literature procedures and safety considerations.

Conclusion

The molecular structure of this compound is a masterful example of how the specific placement of functional groups dictates chemical personality. The synergistic electronic effects of the aldehyde, nitro, and methoxy groups create a highly versatile and valuable molecule for synthetic chemists. Its electron-deficient aldehyde carbon is primed for nucleophilic additions, while the reducible nitro group provides a gateway to a rich variety of amino-based derivatives and heterocyclic systems. A thorough understanding of its structural, spectroscopic, and reactive properties, as detailed in this guide, is paramount for its effective application in the design and synthesis of novel compounds for the pharmaceutical and materials science industries.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of this compound. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

ChemBK. This compound. Available from: [Link]

-

Haz-Map. This compound. Available from: [Link]

-

PubChemLite. This compound (C8H7NO4). Available from: [Link]

-

ResearchGate. 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Available from: [Link]

-

Study.com. p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why.. Available from: [Link]

-

University of Colorado. Spectroscopy Tutorial: Example 13. Available from: [Link]

-

PubChem. 4-Methoxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

PubMed Central. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Available from: [Link]

-

Crystal Growth & Design. Polymorphism in 4-Methoxy-3-nitrobenzaldehyde. Available from: [Link]

Sources

- 1. 3-メトキシ-2-ニトロベンズアルデヒド ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 53055-05-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. This compound | C8H7NO4 | CID 98867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-甲氧基-2-硝基苯甲醛 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. PubChemLite - this compound (C8H7NO4) [pubchemlite.lcsb.uni.lu]

- 8. chembk.com [chembk.com]

- 9. homework.study.com [homework.study.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Methoxy-3-nitrobenzaldehyde | C8H7NO4 | CID 700608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-2-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of robust and field-proven synthesis pathways for 3-Methoxy-2-nitrobenzaldehyde (CAS No. 53055-05-3), a key intermediate in the development of pharmaceuticals and fine chemicals.[1][2] We delve into two primary synthetic strategies: the direct, regioselective nitration of 3-methoxybenzaldehyde and a versatile two-step approach commencing from 3-methoxyphenol. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying chemical principles and strategic considerations that ensure reproducibility and high yield. The methodologies are presented with an emphasis on scientific integrity, causality behind experimental choices, and authoritative validation through cited literature.

Introduction: The Significance of this compound

This compound is an aromatic compound characterized by the presence of an aldehyde, a nitro group, and a methoxy group on the benzene ring.[3] Its molecular structure presents a unique combination of functional groups that are amenable to a wide array of chemical transformations, making it a highly valuable building block in organic synthesis. Specifically, it has been utilized as a precursor in the synthesis of complex heterocyclic systems, such as quinazolines.[1][2] The strategic placement of the nitro and methoxy groups profoundly influences the reactivity of the aldehyde and the aromatic ring, opening avenues for constructing elaborate molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 53055-05-3 | [1][2] |

| Molecular Formula | C₈H₇NO₄ | [3] |

| Molecular Weight | 181.15 g/mol | [2][3] |

| Appearance | White to beige or yellow crystalline powder | [1] |

| Melting Point | 97-101 °C | [4] |

Pathway 1: Regioselective Direct Nitration of 3-Methoxybenzaldehyde

The direct nitration of 3-methoxybenzaldehyde presents a significant regiochemical challenge. The methoxy group is a strongly activating, ortho-, para-directing group, while the aldehyde function is a deactivating, meta-directing group.[5] Standard nitrating conditions, such as a mixture of nitric and sulfuric acids, typically favor nitration at the 5-position (meta to the aldehyde and para to the methoxy group). However, by carefully controlling the reaction conditions and omitting the strong proton source (sulfuric acid), the directing effect of the methoxy group can be leveraged to achieve selective nitration at the desired 2-position (ortho to the methoxy group).

Principle and Rationale

The key to achieving ortho-nitration in this system is to avoid the formation of the highly reactive nitronium ion (NO₂⁺), which is prevalent in mixed-acid systems and is highly sensitive to the strong deactivating effect of the aldehyde.[5] By using concentrated nitric acid alone at low temperatures, a different mechanistic pathway is favored. It is proposed that the reaction may proceed through a pathway involving the hydrate of the aldehyde, which is an activating, ortho-, para-directing group, or via a mechanism where nitric acid itself acts as the nitrating species, potentially coordinated to the methoxy group, thereby favoring substitution at the adjacent position.[6] This approach has been demonstrated to be highly effective for similarly substituted benzaldehydes, yielding the ortho-nitro product with high selectivity.[6]

Experimental Protocol: Direct Nitration

This protocol is adapted from a validated procedure for a closely related substrate and is optimized for the synthesis of this compound.[6]

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add 3-methoxybenzaldehyde (13.6 g, 100 mmol).

-

Cooling: Cool the flask to 0 °C using an ice-salt bath.

-

Addition of Nitric Acid: Cautiously add concentrated (70%) nitric acid (60 mL) dropwise via the dropping funnel over a period of 30 minutes. Crucial: Maintain the internal reaction temperature strictly between 0 and 5 °C throughout the addition. This temperature control is paramount to prevent over-nitration and oxidative side reactions.

-

Reaction Progression: After the complete addition of nitric acid, continue stirring the mixture at 0-5 °C for an additional 40 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, slowly pour the reaction mixture into 500 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) until the washings are neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a fine crystalline powder. Dry the final product under vacuum.

Data Summary for Pathway 1

Table 2: Reagents and Conditions for Direct Nitration

| Parameter | Value | Rationale |

| Starting Material | 3-Methoxybenzaldehyde (1.0 eq) | The direct precursor for the target molecule. |

| Nitrating Agent | Conc. Nitric Acid (70%) | Used alone to favor the ortho-nitration pathway.[6] |

| Temperature | 0 - 5 °C | Minimizes side reactions and ensures regioselectivity. |

| Reaction Time | ~1.5 hours | Sufficient for complete conversion while minimizing degradation. |

| Expected Yield | 85-93% | Based on analogous, high-yield ortho-nitration reactions.[6] |

Visualization of Pathway 1

Sources

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-nitrobenzaldehyde, a key organic intermediate, plays a significant role in the synthesis of various pharmaceutical compounds and fine chemicals. Its unique substitution pattern on the benzene ring, featuring a methoxy group ortho to a nitro group and meta to an aldehyde, imparts specific physical and chemical properties that are crucial for its handling, purification, and subsequent reactions. A thorough understanding of its physical characteristics is paramount for optimizing reaction conditions, ensuring purity, and achieving desired yields in synthetic workflows. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and an analysis of its spectral characteristics, offering field-proven insights for laboratory and development settings.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented below. This data serves as a primary reference for its handling, storage, and use in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₄ | [1][2] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | White to beige or yellow crystalline powder | [3] |

| Melting Point | 97-101 °C (literature value) | |

| Boiling Point | 344.2 ± 27.0 °C (Predicted) | |

| Density | 1.322 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Almost insoluble in water; Soluble in organic solvents such as ethanol, ether, and dichloromethane. | |

| CAS Number | 53055-05-3 | [1] |

Experimental Determination of Physical Properties: A Methodical Approach

The accurate determination of physical properties is a cornerstone of chemical characterization, directly impacting the assessment of a compound's purity and identity. The following section details robust, self-validating protocols for key physical property measurements of this compound.

Melting Point Determination: A Gateway to Purity Assessment

The melting point is a critical and readily accessible indicator of a solid organic compound's purity. For a pure crystalline solid, the melting range is typically narrow, spanning 0.5-2°C. The presence of impurities generally leads to a depression and broadening of the melting range.

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus.

-

Rapid Preliminary Measurement: The temperature is increased rapidly to obtain an approximate melting point. This initial measurement helps in establishing a range for a more precise determination.

-

Accurate Measurement: A fresh sample is prepared, and the apparatus is allowed to cool to at least 20°C below the approximate melting point. The temperature is then raised slowly, at a rate of 1-2°C per minute, as the melting point is approached.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂. For this compound, a sharp range within the literature value of 97-101°C is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Solubility Profile: Guiding Solvent Selection for Purification and Reactions

Understanding the solubility of this compound is essential for selecting appropriate solvents for reactions, extractions, and, most importantly, for purification by recrystallization. The presence of polar functional groups (aldehyde and nitro) and a nonpolar aromatic ring results in its characteristic solubility profile.

-

Sample Preparation: Approximately 10-20 mg of this compound is placed into a series of small test tubes.

-

Solvent Addition: To each test tube, 1 mL of a different solvent is added dropwise while agitating the mixture. A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, ethyl acetate, and hexane.

-

Observation: The solubility at room temperature is observed and recorded as "soluble," "sparingly soluble," or "insoluble."

-

Heating: For solvents in which the compound is sparingly soluble or insoluble at room temperature, the test tube is gently warmed in a water bath. Any change in solubility upon heating is noted. This step is particularly crucial for identifying potential recrystallization solvents. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.

Based on its structure, ethanol or a mixed solvent system like ethanol/water or toluene/hexane is likely to be a suitable candidate for the recrystallization of this compound.

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. For a solid sample of this compound, the spectrum can be obtained as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2850-2750 | Aldehyde C-H | Stretching (often appears as a pair of weak bands) |

| ~1700 | Aldehyde C=O | Stretching |

| ~1600, ~1470 | Aromatic C=C | Stretching |

| ~1530, ~1350 | Nitro (NO₂) | Asymmetric and Symmetric Stretching |

| ~1250 | Aryl-O-CH₃ | Asymmetric Stretching |

| ~1050 | Aryl-O-CH₃ | Symmetric Stretching |

The presence of the electron-withdrawing nitro group adjacent to the aldehyde can slightly shift the C=O stretching frequency compared to an unsubstituted benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The sample is typically dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), for analysis.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

~10.0-10.5 ppm (singlet, 1H): This downfield signal is characteristic of the aldehydic proton.

-

~7.0-8.0 ppm (multiplets, 3H): These signals correspond to the three protons on the aromatic ring. The exact chemical shifts and coupling patterns will depend on the electronic effects of the substituents.

-

~3.9 ppm (singlet, 3H): This upfield singlet is characteristic of the methoxy group protons.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

~190 ppm: Aldehyde carbonyl carbon.

-

~110-160 ppm: Aromatic carbons. The carbon attached to the nitro group and the carbon attached to the methoxy group will have distinct chemical shifts.

-

~56 ppm: Methoxy carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion (M⁺) is expected at m/z = 181.

Expected Fragmentation Pattern:

The fragmentation of this compound is influenced by the presence of the various functional groups. Common fragmentation pathways for related compounds include:

-

Loss of a hydrogen radical (•H): Leading to a fragment at m/z = 180 (M-1).

-

Loss of a methoxy radical (•OCH₃): Resulting in a fragment at m/z = 150.

-

Loss of a nitro group (•NO₂): Giving a fragment at m/z = 135.

-

Loss of carbon monoxide (CO) from the aldehyde: A fragment at m/z = 153.

The interpretation of the relative abundances of these fragment ions can provide further structural confirmation.

Conclusion

The physical properties of this compound are a direct reflection of its molecular structure. This guide has provided a detailed overview of these properties, along with robust experimental protocols for their determination. By employing these methods and understanding the principles behind them, researchers, scientists, and drug development professionals can ensure the quality and identity of this important chemical intermediate, thereby facilitating its effective use in synthesis and manufacturing. The provided spectral data interpretations serve as a valuable tool for structural elucidation and purity confirmation.

References

- This compound | C8H7NO4 | CID 98867. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxy-2-nitrobenzaldehyde]

- This compound, ≥97% | 53055-05-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/163821]

- Understanding the Chemical Properties of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/understanding-the-chemical-properties-of-3-methoxy-2-nitrobenzaldehyde-25508452.html]

- Elucidation of the complex Baylis-Hillman reaction of this compound with methyl vinyl ketone. South African Journal of Chemistry. [URL: https://journals.co.za/doi/abs/10.10520/EJC44941]

- Analogues of 8-hydroxyquinoline having additional cyclic nitrogen atoms. Part I. Preparative. Journal of the Chemical Society. [URL: https://pubs.rsc.org/en/content/articlelanding/1952/jr/jr9520004985]

- Interpretation of mass spectrometry fragmentation patterns of 3-Methoxybenzaldehyde hydrazones. Benchchem. [URL: https://www.benchchem.com/product/b5944/technical-articles/a-comparative-guide-to-the-mass-spectrometry-of-3-methoxybenzaldehyde-hydrazone]

- Electronic Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- This compound (C8H7NO4). PubChemLite. [URL: https://pubchemlite.deepchem.org/compound/98867]

- Lewis acid properties of benzaldehydes and substituent effects. Journal of the Chemical Society, Perkin Transactions 2. [URL: https://pubs.rsc.org/en/content/articlelanding/1972/p2/p29720001085]

- A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Benchchem. [URL: https://www.benchchem.com/product/b7532/technical-articles/a-comparative-guide-to-the-infrared-spectroscopy-of-2-hydroxy-5-methyl-3-nitrobenzaldehyde]

- A Comparative Guide to the Synthesis of 2- & 3-Nitrobenzaldehyde. Benchchem. [URL: https://www.benchchem.com/product/b5944/technical-articles/a-comparative-guide-to-the-synthesis-of-2-3-nitrobenzaldehyde]

- Mass Spectrometry: Fragmentation. [URL: https://slideplayer.com/slide/5801901/]

- Electronic Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- Molecular structures of substituted benzaldehydes 1-50 (training set)... ResearchGate. [URL: https://www.researchgate.net/figure/Molecular-structures-of-substituted-benzaldehydes-1-50-training-set-with-marked_fig1_230784982]

- Benzaldehyde, 3-methoxy-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C591311&Type=IR-SPEC&Index=1]

Sources

melting point of 3-Methoxy-2-nitrobenzaldehyde

An In-depth Technical Guide to the Melting Point of 3-Methoxy-2-nitrobenzaldehyde

Introduction

This compound is a pivotal intermediate in organic synthesis, finding application in the development of novel pharmaceutical compounds and fluorescent probes.[1][2] Its molecular architecture, featuring an aromatic ring substituted with methoxy, nitro, and aldehyde functional groups, dictates its reactivity and physical properties.[3] For researchers, scientists, and drug development professionals, a precise understanding of its physicochemical characteristics is not merely academic; it is a cornerstone of quality control, ensuring the identity, purity, and consistency of the material.

Among these characteristics, the melting point stands out as a fundamental and highly informative parameter. It is a sensitive indicator of purity and a primary method for compound identification.[4][5] This technical guide provides a comprehensive exploration of the . It moves beyond a simple statement of the value to explain the causality behind its determination, the interpretation of experimental results, and its critical role in a regulated scientific environment.

Chapter 1: Physicochemical Profile of this compound

A compound's melting point is intrinsically linked to its molecular structure and the intermolecular forces that govern its crystal lattice. This compound is a solid at room temperature, typically appearing as a white to yellow crystalline powder.[2][3] The presence of polar nitro and aldehyde groups, alongside the methoxy group, contributes to dipole-dipole interactions and van der Waals forces, which must be overcome for the substance to transition from a solid to a liquid state.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 53055-05-3 | [2][6][7] |

| Molecular Formula | C₈H₇NO₄ | [1][6] |

| Molar Mass | 181.15 g/mol | [1][6][8] |

| Appearance | White to beige or yellow crystalline powder | [2][3][6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, dichloromethane); almost insoluble in water. | [1] |

Chapter 2: The Critical Role of Melting Point in Compound Characterization

Melting point determination is a foundational analytical technique in chemistry and pharmaceuticals for several key reasons:

-

Purity Assessment: A pure crystalline solid will melt over a very narrow temperature range, typically 0.5-1.0 °C.[9] The presence of even small amounts of impurities disrupts the crystal lattice, which typically lowers the melting point and broadens the melting range.[4][10] This phenomenon, known as melting point depression, is a reliable, qualitative indicator of purity.[11][12]

-

Identity Confirmation: By comparing the experimentally determined melting point with the value reported in literature or on a certificate of analysis, a scientist can gain confidence in the identity of the compound.[4]

-

Quality Control: In a drug development or manufacturing setting, melting point analysis provides a rapid and cost-effective method to ensure batch-to-batch consistency and adherence to quality specifications.[5][9] It serves as a frontline test before more complex analytical methods are employed.

Chapter 3: Reported Melting Point Values and Data Analysis

A review of chemical supplier data and literature reveals a slight variance in the reported melting point for this compound. This highlights the importance of understanding the context of such values.

| Reported Melting Point Range | Source(s) |

| 97-101 °C | [1][2][3][7] |

| 105-109 °C | [1] |

The most commonly cited range is 97-101 °C . The variation and the breadth of the range itself can be attributed to several factors:

-

Purity Levels: The 97-101 °C range is often associated with products of ≥97% purity.[7] A higher purity sample would be expected to exhibit a melting point at the upper end of this range and melt over a narrower window.

-

Analytical Technique: Differences in the heating rate, thermometer calibration, and the observer's interpretation of the melting onset and completion can introduce variability.[13]

-

Polymorphism: While not explicitly documented for this compound in the search results, different crystalline forms (polymorphs) of a substance can have distinct melting points.[5]

For a researcher, an observed melting point of, for example, 94-98 °C would strongly suggest the presence of impurities when compared against a reference standard with a sharp melting point of 100-101 °C.

Chapter 4: Standard Operating Procedure for Melting Point Determination

The capillary method is the most common and pharmacopeia-accepted technique for determining the melting point of a crystalline solid.[11]

Experimental Protocol

Objective: To accurately determine the melting point range of a sample of this compound.

Apparatus and Materials:

-

Digital Melting Point Apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (thin-walled, one end sealed)

-

This compound sample

-

Mortar and pestle or spatula

-

Watch glass

-

Calibrated thermometer or temperature probe

Procedure:

-

Sample Preparation:

-

Place a small amount of the this compound sample on a clean, dry watch glass.

-

If the crystals are not fine, gently grind them to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[14]

-

Invert an open-ended capillary tube and press it into the powder until a small amount of material enters the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down.[15] Repeat until a tightly packed column of 2-3 mm is achieved.[11]

-

-

Instrument Setup:

-

Ensure the melting point apparatus is clean and calibrated according to the manufacturer's instructions.

-

Set a "start temperature" approximately 5-10 °C below the expected melting point (e.g., 90 °C).[11]

-

Set the heating rate (ramp rate). For a precise measurement, a slow rate of 1-2 °C per minute is crucial.[14][15] A faster rate may be used for an initial, approximate determination.

-

-

Measurement:

-

Insert the prepared capillary tube into the heating block of the apparatus.

-

Start the heating program.

-

Observe the sample closely through the magnifying lens.

-

Record T1 (Onset Point): The temperature at which the first drop of liquid becomes visible.

-

Record T2 (Clear Point): The temperature at which the last solid crystal melts and the sample is completely liquid.[11]

-

-

Data Reporting:

-

The melting point is reported as the range from T1 to T2 (e.g., 99.5-100.5 °C).

-

After the measurement, allow the apparatus to cool before performing subsequent runs. Always use a fresh sample and capillary tube for each measurement.[14]

-

Workflow Visualization

Caption: Workflow for Melting Point Determination via the Capillary Method.

Chapter 5: Causality and Self-Validation in Analysis

The described protocol is a self-validating system when executed correctly. The causality behind key steps is critical for ensuring trustworthiness.

-

Why a Slow Heating Rate? Heat must be transferred from the block, through the glass capillary, and throughout the sample. If the heating rate is too fast, the thermometer will register a higher temperature than the actual temperature of the sample when it melts, leading to an erroneously high and broad melting range.[10] A slow rate of 1-2 °C/min ensures thermal equilibrium between the sample, the heating block, and the thermometer.

-

Why a Finely Packed Powder? A loosely packed sample with large crystals will not heat uniformly. Air pockets can act as insulators, leading to a wider melting range and poor reproducibility.[14]

The logic of purity assessment using melting point provides an internal validation check. If a newly synthesized batch of this compound melts sharply within the expected range (e.g., 100-101 °C), it validates the purity of the compound. Conversely, a depressed and broad range (e.g., 95-99 °C) immediately flags the sample as impure and invalidates it for further use without purification.

Caption: Logical Flow for Purity Assessment Using Melting Point.

Chapter 6: Impact of Synthesis and Purification

This compound is an isomer of other nitrobenzaldehydes. The synthesis of related compounds, such as 3-nitrobenzaldehyde, is often achieved through the direct nitration of benzaldehyde.[16][17] This process can lead to the formation of ortho and para isomers as impurities.[17] The presence of such structurally similar impurities is a primary cause of melting point depression in a crude product.

Therefore, purification is essential. Recrystallization is a common and effective method. In this process, the crude solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound preferentially crystallizes, leaving impurities behind in the solvent. The success of each recrystallization step can be rapidly monitored by measuring the melting point of the resulting crystals. A sharpening of the melting range and an increase in the melting temperature indicate successful purification.

Conclusion

The , correctly determined and interpreted, is far more than a mere physical constant. It is a powerful analytical tool that provides critical insights into the identity and purity of the compound. For professionals in research and drug development, mastering the principles and practice of melting point determination is essential for ensuring the quality and integrity of their work. A reported value of 97-101 °C serves as a reliable benchmark, with the understanding that a highly pure sample will exhibit a sharp melting point at the upper end of this range. This guide provides the technical foundation and practical protocols necessary to utilize this fundamental property with confidence and scientific rigor.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of this compound. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

University of Alberta. Melting point determination. Retrieved from [Link]

-

Fluke. (2023). Why Is Melting Point Crucial in Large Labs and Research Facilities? Retrieved from [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. Retrieved from [Link]

-

Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Chemistry For Everyone. (2023). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Analytical Testing Labs. Melting Point Determination. Retrieved from [Link]

-

JoVE. (2017). Melting Point Determination of Solid Organic Compounds. Retrieved from [https://www.jove.com/v/522 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Mettler Toledo. Melting Point Determination. Retrieved from [Link]

- Google Patents. (2012). CN102329234A - Production process of m-nitrobenzaldehyde.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 53055-05-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nano-lab.com.tr [nano-lab.com.tr]

- 5. resolvemass.ca [resolvemass.ca]

- 6. This compound | C8H7NO4 | CID 98867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound = 97 53055-05-3 [sigmaaldrich.com]

- 8. This compound = 97 53055-05-3 [sigmaaldrich.com]

- 9. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 10. m.youtube.com [m.youtube.com]

- 11. mt.com [mt.com]

- 12. mt.com [mt.com]

- 13. promptpraxislabs.com [promptpraxislabs.com]

- 14. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. CN102329234A - Production process of m-nitrobenzaldehyde - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of 3-Methoxy-2-nitrobenzaldehyde

This guide provides an in-depth analysis of the spectral data for 3-methoxy-2-nitrobenzaldehyde, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on the practical application of this data for structural elucidation and quality control, grounded in established spectroscopic principles.

Introduction: The Structural Context

This compound (C₈H₇NO₄, Molar Mass: 181.15 g/mol ) is an aromatic compound characterized by the presence of an aldehyde, a methoxy group, and a nitro group attached to a benzene ring.[1] The relative positions of these functional groups—the aldehyde at C1, the nitro group at C2, and the methoxy group at C3—create a unique electronic environment that is reflected in its spectral properties. Understanding these spectral signatures is paramount for confirming the identity and purity of the compound in any research or development setting.

This guide will dissect the expected and reported spectral data, offering insights into how the interplay of these functional groups governs the compound's spectroscopic fingerprint.

Figure 2: General Workflow for the Spectral Analysis of an Organic Compound.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following general protocols are recommended:

NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Internal Standard: Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy Sample Preparation (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.

Mass Spectrometry Sample Preparation (Direct Infusion ESI)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.

Conclusion

The spectral data of this compound provides a detailed and unambiguous confirmation of its molecular structure. The combination of NMR, IR, and Mass Spectrometry allows for a comprehensive characterization that is essential for its use in research and development. This guide has provided an overview of the expected spectral features and the underlying principles that govern them, serving as a valuable resource for scientists working with this compound.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3-Methoxy-2-nitrobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 3-Methoxy-5-nitrosalicylaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. Retrieved from [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7NO4). Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Hydroxy-2-methoxybenzaldehyde. Retrieved from [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

-

Beilstein Journals. (2023, November 10). BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Nitrobenzaldehyde - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Discovery and History of 3-Methoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Synthetic Significance

3-Methoxy-2-nitrobenzaldehyde, a substituted aromatic aldehyde, holds a significant position in the landscape of organic synthesis. Its unique arrangement of a methoxy, a nitro, and an aldehyde group on a benzene ring provides a versatile scaffold for the construction of complex molecular architectures, particularly heterocyclic compounds of medicinal interest. This guide delves into the historical context of its discovery, established and modern synthetic routes, and its applications that underscore its importance in chemical and pharmaceutical research.

Core Physical and Chemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | White to beige or yellow crystalline powder | [2] |

| Melting Point | 97-101 °C | [3] |

| CAS Number | 53055-05-3 | [1] |